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Calcium nitrate trihydrate

Crystallography Fertilizer formulation Nutrient density

Standard calcium nitrate tetrahydrate sacrifices active-phase density to crystallization water, inflating freight costs and skewing multi-component stoichiometry. Calcium nitrate trihydrate (CAS 15842-29-2) eliminates this compromise with a higher calcium payload (18.4% vs. 17.0% Ca by weight), yielding ~8.2% more deliverable calcium and proportionally more nitrate per kilogram shipped. • Non-chloride set accelerator for cold-weather concreting; simultaneously functions as a 12-year field-validated corrosion inhibitor for embedded steel at 3-4% cement-weight dosage. • 100% nitrate-nitrogen, near-zero ammonium source for recirculating hydroponics; prevents pH drift and ammonium toxicity in high-light production of tomatoes, peppers, and leafy greens. • Orthorhombic crystalline phase distinguishable from tetrahydrate by refractive index and birefringence - critical for QA/QC in formulated product manufacture.

Molecular Formula CaH6N2O9
Molecular Weight 218.131
CAS No. 15842-29-2
Cat. No. B579515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium nitrate trihydrate
CAS15842-29-2
SynonymsCalcium nitrate trihydrate.
Molecular FormulaCaH6N2O9
Molecular Weight218.131
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Ca+2]
InChIInChI=1S/Ca.2NO3.3H2O/c;2*2-1(3)4;;;/h;;;3*1H2/q+2;2*-1;;;
InChIKeyBQOJVQYLMGADDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 g / 22.7 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Nitrate Trihydrate Technical Overview


Calcium nitrate trihydrate (Ca(NO₃)₂·3H₂O, MW 218.13 g/mol, CAS 15842-29-2) is an inorganic nitrate salt hydrate crystallizing in the orthorhombic system with a melting point of 51.1 °C . It belongs to the calcium nitrate hydrate family alongside the more common tetrahydrate (Ca(NO₃)₂·4H₂O, MW 236.15 g/mol, CAS 13477-34-4), but contains one fewer water of crystallization per formula unit [1]. This structural difference yields a measurably higher active-phase density: the trihydrate delivers approximately 18.4% Ca by weight versus 17.0% for the tetrahydrate, making it the preferred crystalline form where freight-adjusted nutrient or active-ion payload drives procurement economics [2]. The compound serves as a dual-functional admixture in cementitious systems (simultaneous set accelerator and corrosion inhibitor) and as a 100% nitrate-nitrogen, near-zero-ammonium calcium source for precision hydroponic and fertigation programs [3].

Active Phase
Higher Ca and NO₃ density per unit mass vs. tetrahydrate
Cementitious Role
Dual set accelerator and corrosion inhibitor admixture
Nutrient Context
100% nitrate-nitrogen, near-zero ammonium calcium source

Why Calcium Nitrate Trihydrate Cannot Be Substituted


The hydrate form of calcium nitrate is not a trivial specification detail — it governs active-phase concentration, thermal stability, and crystal morphology, all of which propagate into application-critical performance differences [1]. The trihydrate (Ca(NO₃)₂·3H₂O) and tetrahydrate (Ca(NO₃)₂·4H₂O) crystallize in different symmetry systems (orthorhombic vs. monoclinic) with distinct refractive indices and birefringence, meaning they are optically and crystallographically distinguishable phases, not merely different water-content grades of the same solid [2]. On a mass basis, the trihydrate delivers approximately 8.2% more calcium and proportionally more nitrate than the tetrahydrate, directly affecting formulated product stoichiometry in multi-component blends [2]. Substituting calcium ammonium nitrate (CAN) for calcium nitrate trihydrate introduces ammonium nitrogen (NH₄⁺) that acidifies the root zone in recirculating hydroponic systems and competes with calcium uptake, whereas the trihydrate supplies exclusively nitrate-nitrogen [3]. In concrete, substituting calcium nitrite for calcium nitrate as a corrosion inhibitor forfeits the larger buffering capacity, lower cost, and reduced environmental hazard profile that calcium nitrate provides at equivalent dosage [4]. These differences are not marginal — they are quantifiable and application-determining.

Trihydrate → Tetrahydrate
Crystal symmetry and Ca payload may shift stoichiometry and thermal behavior
~8.2% less Ca per unit mass; monoclinic vs. orthorhombic phase
Trihydrate → Calcium Ammonium Nitrate
Ammonium may acidify root zone and compete with Ca uptake in recirculating systems
Nitrate-only profile avoids pH drift risk
Trihydrate → Calcium Nitrite
Corrosion inhibition buffer capacity, cost, and environmental profile may differ
Reported 12-year field durability context differs

Calcium Nitrate Trihydrate Differentiation Evidence


Calcium Content: Trihydrate vs. Tetrahydrate

The calcium content of calcium nitrate hydrates is determined by their water of crystallization. Tennessee Valley Authority crystallographic analysis established that the trihydrate (Ca(NO₃)₂·3H₂O) contains 18.4% Ca (theoretical) versus 17.0% Ca for the tetrahydrate (Ca(NO₃)₂·4H₂O), a difference of 1.4 percentage points or approximately 8.2% more calcium per unit mass [1]. This difference arises because the trihydrate carries 3 H₂O molecules per formula unit (MW 218.13) compared to 4 H₂O in the tetrahydrate (MW 236.15), resulting in lower dilution of the active Ca(NO₃)₂ phase. Equivalent nitrogen density also increases proportionally. For procurement, this means that every metric ton of trihydrate delivers roughly 184 kg of Ca versus 170 kg from tetrahydrate — a 14 kg advantage per ton.

Calcium Content: Trihydrate vs. Tetrahydrate
Head-to-head
18.4% Ca (trihydrate) vs. 17.0% Ca (tetrahydrate). +1.4 percentage points; +8.2% relative Ca payload per unit mass.
Higher active-phase density reduces mass needed for target dose, supporting freight and handling cost review.
Theoretical composition per Tennessee Valley Authority crystallographic analysis.
Crystallography Fertilizer formulation Nutrient density

Low-Temperature Set Acceleration vs. Calcium Chloride

In an equimolar Ca²⁺ dosage study comparing calcium nitrate, calcium chloride, calcium acetate, and calcium formate (all dosed at Ca²⁺ equivalent to 1.5% calcium nitrate by cement weight), calcium nitrate was identified as the most effective set accelerator at 5 °C and was even more effective than calcium chloride — the conventional benchmark accelerator — at the lowest temperature tested [1]. The study used an automatic Vicat apparatus to monitor setting time of Portland cement pastes at 5 °C, 13 °C, and 23 °C. The accelerating effect of calcium nitrate was also compared to calcium acetate and formate at equimolar Ca²⁺ concentrations, where calcium acetate and formate gave approximately the same accelerating effect, while calcium nitrate showed greater acceleration [2]. This low-temperature superiority is critical because calcium chloride — despite being the most cost-effective accelerator — is prohibited in reinforced concrete due to corrosion risk, making calcium nitrate the highest-performing non-chloride alternative under cold-weather conditions.

Low-Temp Set Acceleration vs. CaCl₂
Head-to-head
At 5 °C, calcium nitrate most effective accelerator; rank order: CN > CaCl₂ > Ca-acetate ≈ Ca-formate.
Non-chloride accelerator may support cold-weather concrete scheduling without corrosion risk.
Equimolar Ca²⁺ dosage, Portland cement pastes, Vicat apparatus.
Cold-weather concreting Set acceleration Non-chloride admixture

Corrosion Inhibition Performance vs. Calcium Nitrite

A direct head-to-head comparison program evaluated calcium nitrate (Ca(NO₃)₂) against the industry-standard anodic inhibitor calcium nitrite (Ca(NO₂)₂). In accelerated electrically forced migration/corrosion tests (the 'lollipop' method), calcium nitrate out-performed calcium nitrite [1]. In long-term chloride exposure tests, calcium nitrate proved effective against rebar corrosion initiated by both intruded and intermixed chlorides [1]. A separate 12-year tidal zone field study in the Trondheim fjord (Norway, average yearly temperature +5 °C) compared concrete wall elements containing either calcium nitrate or calcium nitrite as corrosion inhibitor against an uninhibited reference. After 12 years, the calcium nitrate element and the reference appeared in pristine state by naked eye, while the calcium nitrite element had spalled off the surface skin. The calculated apparent chloride diffusion coefficient was approximately double for the nitrite-containing concrete compared to the other two, and the binder near the surface was substantially cracked in the nitrite concrete [2]. The theoretical mechanism shows nitrate and nitrite function similarly in alkaline concrete conditions, but calcium nitrate offers a larger buffering capacity than calcium nitrite, is cheaper, less environmentally harmful, and more widely available [1]. An effective dosage of 3–4% calcium nitrate by cement weight is sufficient to protect reinforcing steel against chloride-induced corrosion [1].

Corrosion Inhibition vs. Calcium Nitrite
Head-to-head
Calcium nitrate: pristine after 12 years tidal zone. Calcium nitrite: spalled surface, ~2× higher chloride diffusion coefficient.
Reported long-term field durability context may favor nitrate over nitrite for marine exposure.
12-year field study, Trondheim fjord, average 5 °C yearly temperature.
Reinforcement corrosion Anodic inhibitor Marine concrete

Nutrient Profile: Concentrated vs. Standard Grade

Standard agricultural-grade calcium nitrate typically analyzes at 15.5% total nitrogen (14.4% NO₃-N, 1.1% NH₄-N) with 26% CaO (19% Ca) [1]. Concentrated calcium nitrate products (exemplified by Haifa Cal™ Prime, 17-0-0 + 33% CaO) deliver 17% total nitrogen (16.7% NO₃-N, only 0.3% NH₄-N) with 33% CaO (23.5% Ca) [2]. This represents a 27% increase in CaO content (33% vs. 26%), a 9.7% increase in total nitrogen (17% vs. 15.5%), and a 73% reduction in ammonium-N fraction (0.3% vs. 1.1%) [2]. In recirculating hydroponic systems, even 1.1% ammonium-N can cause progressive acidification of the root zone, competition with calcium and potassium uptake, and ammonium toxicity under high light intensity [2]. The near-zero ammonium formulation eliminates these risks while delivering higher nutrient payload per kilogram of product, enabling a 5:4 bag replacement ratio (five bags of standard product replaced by four bags of concentrated product) at equivalent active nutrient delivery .

Nutrient Profile: Concentrated vs. Standard
Cross-study
Concentrated grade: 17% N (0.3% NH₄-N), 33% CaO vs. standard 15.5% N (1.1% NH₄-N), 26% CaO. 73% NH₄-N reduction.
Near-zero ammonium profile may eliminate pH drift management in recirculating hydroponics.
Fertilizer-grade specifications per manufacturer datasheets.
Hydroponics Fertigation Ammonium-free nutrition

Setting Time Recovery in Zinc-Contaminated Cement

Zinc contamination in ordinary Portland cement — increasingly common due to alternative fuels and secondary cementitious materials — drastically prolongs setting time. In a comparative study using isoperibolic calorimetry, pure calcium nitrate and sodium nitrate reduced the setting time of zinc-contaminated Portland cement from approximately 200 hours to about 60 hours [1]. By contrast, commercial nitrate-based accelerator formulations reduced setting time only to approximately 120 hours under identical conditions [1]. This represents a 70% setting time reduction for pure nitrates versus only 40% for commercial products. Critically, all accelerators mitigated retardation without compromising mechanical properties; however, the highest doses of pure nitrates slightly increased setting time and decreased compressive strength due to ettringite destabilization, defining a hard upper dosage limit — a phenomenon not observed with commercial accelerators, indicating that pure nitrates have a narrower but more potent effective window [1].

Setting Recovery in Zn-Contaminated Cement
Head-to-head
Pure calcium nitrate reduced setting time from ~200 h to ~60 h (70% reduction); commercial accelerators only to ~120 h.
Faster setting time recovery may support schedule-critical zinc-contaminated cement workflows.
Isoperibolic calorimetry; zinc oxide-blended Portland cement. Upper dosage limit identified.
Cement hydration Zinc contamination Setting time mitigation

Wastewater Hydrogen Sulfide Control

In a plant-scale wastewater treatment study, concentrated calcium nitrate (Nutriox™) was dosed at the works inlet to suppress biogenic hydrogen sulfide production by sulfate-reducing bacteria. The dosing resulted in a sharp decrease of sulfide concentrations: a maximum reduction of 98.7% in the air phase and 94.7% in the bulk water phase [1]. The mechanism was identified as the development of the nitrate-reducing, sulfide-oxidizing bacterium Thiomicrospira denitrificans, rather than direct inhibition of the sulfate-reducing bacterial community [1]. Denitrification in primary sedimentation tanks was enhanced, with nitrate being almost completely consumed, and no significant increase in inorganic nitrogen was found in the discharged effluent, confirming environmental adequacy [1]. In practical dosing terms, curative applications typically require 1–3 gallons of calcium nitrate solution per pound of H₂S with a 2–3 hour retention time, while preventative applications require 2–8 gallons per pound of H₂S [2].

Wastewater H₂S Control
Supporting evidence
Plant-scale dosing achieved 98.7% H₂S reduction in air phase, 94.7% in bulk water.
May support biologically sustainable odor and corrosion control in municipal wastewater systems.
Thiomicrospira denitrificans mechanism; nitrate fully consumed without effluent N increase.
Wastewater treatment Odor control Sulfide oxidation

Calcium Nitrate Trihydrate Application Scenarios


Cold-Weather Reinforced Concrete Construction

In cold-weather concreting, hydration kinetics slow dramatically, delaying strength gain and increasing frost-damage risk. Calcium chloride — the most cost-effective accelerator — is prohibited in reinforced concrete due to chloride-induced reinforcement corrosion [1]. Calcium nitrate trihydrate is the highest-performing non-chloride alternative: at 5 °C, it provides greater set acceleration than calcium chloride at equimolar Ca²⁺ dosage, while simultaneously functioning as a long-term corrosion inhibitor for the embedded steel [2]. A dosage of 1.5–3% calcium nitrate by cement weight accelerates setting without compromising 28-day strength, and 3–4% provides effective chloride-corrosion protection for the service life of the structure [3]. This dual functionality — acceleration plus corrosion inhibition — eliminates the need for separate admixture products and simplifies winter concreting logistics.

Marine Reinforced Concrete Corrosion Protection

For concrete structures in tidal, splash, or de-icing-salt exposure zones, calcium nitrate trihydrate provides a 12-year field-validated corrosion inhibition advantage over calcium nitrite [1]. After 12 years of tidal zone exposure in the Trondheim fjord, concrete containing calcium nitrate remained in pristine condition while calcium nitrite-treated concrete exhibited surface spalling, binder cracking, and approximately double the chloride diffusion coefficient [1]. Unlike calcium nitrite — which requires progressively higher dosage as chloride exposure increases — calcium nitrate provides a consistent protective effect at 3–4% by cement weight across a range of chloride contamination scenarios, including seawater, brackish water, and chloride-plus-sulfate co-contamination [2]. It is also cheaper, less toxic, and more widely available than calcium nitrite [3].

Precision Hydroponic and Fertigation Systems

In recirculating hydroponic systems (NFT, DWC, ebb-and-flow), ammonium nitrogen cannot be buffered by soil microbes, so even 1.1% NH₄-N — the level in standard calcium nitrate — causes progressive acidification of the nutrient solution, competes with calcium and potassium uptake, and can cause phytotoxicity under high light intensity [1]. Concentrated calcium nitrate with only 0.3% NH₄-N and 33% CaO (a 73% ammonium reduction and 27% CaO increase vs. standard grade) eliminates pH drift while delivering higher calcium per kilogram of product [2]. The 5:4 bag replacement ratio means four bags of concentrated product replace five bags of standard grade at equivalent nutrient delivery, reducing freight, storage footprint, and handling labor [3]. This grade is optimal for high-light greenhouse production of tomatoes, peppers, cucumbers, and leafy greens where ammonium toxicity risk is highest [2].

Municipal Wastewater Odor and Corrosion Control

In gravity and force mains where biogenic sulfide generation causes odor complaints, concrete crown corrosion, and worker safety hazards, calcium nitrate dosing provides a biologically self-sustaining solution. At plant scale, calcium nitrate (Nutriox™) achieved 98.7% H₂S reduction in sewer atmosphere and 94.7% reduction in bulk wastewater by stimulating the indigenous nitrate-reducing, sulfide-oxidizing bacterium Thiomicrospira denitrificans [1]. Unlike iron salt dosing, which produces chemical sludge and requires stoichiometric dosing, nitrate-based control establishes a competing microbial metabolism that prevents sulfide formation at the biofilm level [1]. Curative treatment requires 1–3 gallons of calcium nitrate solution per pound of H₂S with 2–3 hours retention; preventative biofilm conditioning requires 2–8 gallons per pound of H₂S [2]. The nitrate is fully consumed in the process with no increase in effluent nitrogen loading [1].

Application
Selection Property
Validation Focus
Cold-Weather Reinforced Concrete
Non-chloride set acceleration at low temperature
Dual-function accelerator and corrosion inhibitor dose response
Marine Concrete Corrosion Protection
Long-term anodic inhibition in chloride-rich environments
Chloride diffusion coefficient and long-term field condition survey
Precision Hydroponic and Fertigation
Near-zero ammonium, high CaO nitrate source
Ammonium toxicity risk and nutrient solution pH stability
Municipal Wastewater Odor/Corrosion Control
Biogenic sulfide prevention via nitrate respiration
H₂S reduction efficiency and effluent nitrogen compliance

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